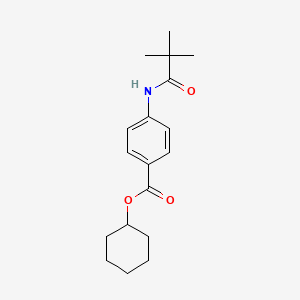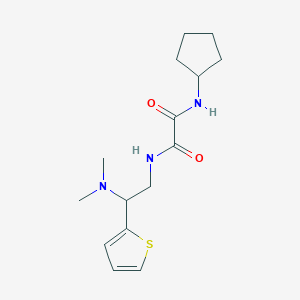![molecular formula C11H14ClF2NO3 B2659470 Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride CAS No. 2228096-42-0](/img/structure/B2659470.png)
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride: is a chemical compound with the molecular formula C11H13F2NO3·HCl and a molecular weight of 281.69 g/mol . This compound is known for its unique structure, which includes a difluoroethoxy group attached to a phenyl ring, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2,2-difluoroethoxy)benzaldehyde and methyl glycinate.
Condensation Reaction: The aldehyde group of 4-(2,2-difluoroethoxy)benzaldehyde reacts with the amino group of methyl glycinate under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride has several scientific research applications :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways . The compound may act by:
Binding to Receptors: The difluoroethoxy group can enhance binding affinity to certain receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways and cellular functions.
Signal Transduction: By interacting with signaling molecules, the compound can influence signal transduction pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride can be compared with similar compounds to highlight its uniqueness :
Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: This compound lacks the difluoroethoxy group, resulting in different chemical and biological properties.
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid hydrochloride: Similar structure but with an acetic acid group instead of an ester, leading to different reactivity and applications.
Methyl 2-amino-4-fluorobenzoate: Contains a fluorine atom on the benzene ring, which alters its chemical behavior compared to the difluoroethoxy group.
Propriétés
IUPAC Name |
methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3.ClH/c1-16-11(15)10(14)7-2-4-8(5-3-7)17-6-9(12)13;/h2-5,9-10H,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNODLTEXVEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)


![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)


![2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine](/img/structure/B2659400.png)

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)



